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molecular formula C14H22O6 B8688149 2-Methyl-2-propenoic acid methyl ester polymer with ethenyl acetate and ethyl 2-propenoate CAS No. 25767-84-4

2-Methyl-2-propenoic acid methyl ester polymer with ethenyl acetate and ethyl 2-propenoate

Cat. No. B8688149
M. Wt: 286.32 g/mol
InChI Key: POBJTXBGYJAJGT-UHFFFAOYSA-N
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Patent
US09187611B2

Procedure details

Prepare polymeric foam in the manner described using a copolymer of 90.3 wt % methyl methacrylate, 7.1 wt % vinyl acetate and 2.6 wt % ethyl acrylate monomers. The copolymer has a glass transition temperature of 106° C. See Table 5 for process parameters and resulting foam properties.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:8]([O:11][CH:12]=[CH2:13])(=[O:10])[CH3:9].[C:14]([O:18][CH2:19][CH3:20])(=[O:17])[CH:15]=[CH2:16]>>[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:8]([O:11][CH:12]=[CH2:13])(=[O:10])[CH3:9].[C:14]([O:18][CH2:19][CH3:20])(=[O:17])[CH:15]=[CH2:16] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepare polymeric foam in the manner
CUSTOM
Type
CUSTOM
Details
resulting foam properties

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OC.C(C)(=O)OC=C.C(C=C)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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